molecular formula C21H26N2O3 B1221190 ビンカ CAS No. 6835-99-0

ビンカ

カタログ番号 B1221190
CAS番号: 6835-99-0
分子量: 354.4 g/mol
InChIキー: RXPRRQLKFXBCSJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of vinca alkaloids, including members of the vinca and tacaman classes, involves complex chemical processes. A notable method includes an intramolecular [3+2]-cycloaddition reaction of an alpha-diazo indoloamide, yielding the pentacyclic skeleton of the natural product with high efficiency. This synthesis pathway highlights the intricate steps required to construct the unique and complex structures of vinca alkaloids from simpler starting materials (England & Padwa, 2008).

Molecular Structure Analysis

Vinca alkaloids are characterized by their complex indole-based structures, typically featuring a catharanthine and vindoline moiety. These compounds are distinguished by their pentacyclic indole alkaloid framework, which is crucial for their biological activity. The structural complexity of vinca alkaloids is a significant factor in their interaction with tubulin, the protein that forms microtubules, thereby affecting cellular functions such as mitosis.

Chemical Reactions and Properties

Vinca alkaloids undergo various chemical reactions that modify their structure and, consequently, their biological activity. For instance, modifications in the "upper" velbenamine part of vinca alkaloids significantly impact their tubulin-interacting activities, illustrating the sensitivity of their biological functions to chemical changes in their structure (Fahy, 2001).

科学的研究の応用

脳循環促進

イソビンカミンは、脳循環を増加させることと、酸素利用を促進することが知られています。この特性により、アルツハイマー病、認知症、脳卒中からの回復など、様々な脳の障害の治療に役立ち、治療効果の可能性を秘めています。 イソビンカミンは脳への血流を改善することで、認知機能の向上と神経変性疾患の進行を遅らせるのに役立つ可能性があります .

認知能力の向上

イソビンカミンは、認知機能を向上させることを目的とした栄養補助食品の有効成分として、ノオトロピックとして機能します。記憶力、注意力、全体的な精神的な明晰さを改善する可能性のある、スマートドラッグとして宣伝されています。 この用途は、高齢者や認知機能を維持または改善したい人々に特に興味深いものです .

創傷治癒

古くから、ビンカは収斂性と創傷治癒作用で知られています。 イソビンカミンは、これらの効果に貢献するため、切り傷、やけど、その他の皮膚の損傷の治癒過程を加速させる新しい局所治療法の研究対象となっています .

抗皮膚炎作用

イソビンカミンによるビンカの抗皮膚炎作用は、湿疹や乾癬などの皮膚疾患の治療法開発の研究対象となっています。 この分野の研究により、症状を緩和し、皮膚の健康を改善するクリームや軟膏の製剤につながる可能性があります .

抗乳作用

イソビンカミンによる可能性のあるビンカの抗乳作用(乳汁分泌抑制)は、文献に記載されています。 この用途は、乳汁分泌過多症などの不適切な乳汁分泌に関連する状態の治療薬の開発に重要となる可能性があります .

アルカロイド産生の強化

イソビンカミンは、テルペノイドインドールアルカロイド(TIA)であり、様々な薬効を持つ化合物群の一部です。 遺伝子工学と代謝工学によるビンカマイナーにおけるイソビンカミンの産生強化に関する研究は、薬理学的に貴重なイソビンカミンや関連するアルカロイドのより効率的な生産方法につながる可能性があります .

環境ストレス応答

ビンカマイナーにおけるイソビンカミンの品質と濃度は、環境条件の影響を受けます。 植物が様々なストレスにどのように反応するかを理解することは、イソビンカミンやその他のTIAの収量を最大化する栽培方法の情報を提供し、大規模な医薬品用途にとって重要です .

代謝経路研究

イソビンカミンの合成にはインドールアルカロイド経路が関与し、トリプトファンが前駆体となっています。 この経路の研究は、TIA産生の調節に関する洞察を提供し、イソビンカミンやその他の医学的に関連するアルカロイドの合成を強化する発見につながる可能性があります .

作用機序

Target of Action

Vinca, also known as Isovincamine, primarily targets microtubules in the cell . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .

Mode of Action

Vinca interacts with its target, the microtubules, by disrupting their dynamics . This disruption prevents the formation of the microtubule system during cell division . The interaction of Vinca with tubulin, a protein that forms microtubules, inhibits mitosis at metaphase . This leads to mitotic arrest and eventually cell death .

Biochemical Pathways

The primary biochemical pathway affected by Vinca is the microtubule assembly pathway . By binding to tubulin, Vinca prevents the polymerization of tubulin into microtubules . This disruption in the microtubule assembly pathway leads to the arrest of mitosis and cell death .

Pharmacokinetics

It is known that the bioavailability of vinca is a key issue facing its application . Efforts are being made to increase its bioavailability without causing harm to the patient’s health .

Result of Action

The primary result of Vinca’s action is the inhibition of cell division , leading to cell death . This makes Vinca a potent chemotherapeutic agent, particularly effective against various cancers .

Action Environment

The effectiveness of Vinca can be influenced by various environmental factors. For instance, the biosynthesis of Vinca alkaloids is affected by environmental factors including light, temperature, drought, salinity, and nutrients, as well as pathogens and insects . These factors trigger changes in gene expression at the transcriptional and posttranscriptional levels . Moreover, the production of Vinca alkaloids faces challenges such as establishing an environment-friendly production technique based on microorganisms .

Safety and Hazards

The U.S. Food and Drug Administration has alerted health care professionals to labeling updates for the preparation of vinca alkaloids . All parts of the annual vinca plant are toxic to dogs, cats, and people .

将来の方向性

Engineered yeast has been used to produce the alkaloids vindoline and catharanthine — the longest biosynthetic pathway to be transferred from a plant to a microorganism . In principle, similarly engineered yeast strains could produce more than 3,000 other monoterpene indole alkaloids and unnatural analogues . This could potentially provide a more sustainable and reliable source of these alkaloids, independent of their natural plant producers .

特性

IUPAC Name

methyl 15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPRRQLKFXBCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274475, DTXSID90859660
Record name Isovincamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (3alpha,14alpha,16alpha)-14,15-dihydro-14-hydroxyeburnamenine-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6835-99-0, 18374-18-0, 1617-90-9
Record name Epivincamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006835990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isovincamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name vincamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isovincamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (3alpha,14alpha,16alpha)-14,15-dihydro-14-hydroxyeburnamenine-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (3α,14α,16α)-14,15-dihydro-14-hydroxyeburnamenine-14-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1 gr of tabersonine was dissolved in 150 ml of methanol containing 0.0066% (weight/volume) of Rose Bengal as a photosensitizer. 2 ml of NaOH 2 N and 1.5 ml of triethyl phosphite were added and irradiation was provided with a tungsten lamp of 300 W for about 50 minutes, maintaining a constant flow of oxygen equal to 5-10 l/hour and a temperature of 20° C. in the solution. After the reaction was complete, the solution was concentrated to a residue under reduced pressure, taken up with chloroform and filtered on neutral alumina. The solvent was dry evaporated, the residue was taken up with 20 ml of glacial AcOH and 2 gr of AcONa.3H2O, 150 ml of methanol was added and dilution was made to 300 ml with water, then refluxing was conducted for 15 minutes. The solution was cooled, alkalized at pH 8.5-9 with concentrated ammonium hydroxide and extracted with chloroform. The organic extracts were combined, washed with water, dried on sodium sulfate, filtered and concentrated into a residue. The residue was recrystallized from methanol. 600 mgr of Δ14 -vincamine (yield of 57%) and 200 mgr of Δ14 -16-epivincamine (yield of 19%) were obtained. The physico-chemical data of the obtained products were identical to those of corresponding reference compounds.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
57%
Yield
19%

Synthesis routes and methods II

Procedure details

If the isomerisation of 16-epivincamine described in Example 4 is repeated but using 177 mg. (0.5 millimole) of 16-epivincamine in 20 ml. of methanol and 130 mg. (0.2 millimole) of a 40% aqueous solution of tetrabutylammonium hydroxide (formula (I)b), and the mixture is allowed to stand for 5 hours at 25°C. 64 mg. of vincamine are obtained (yield 36%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinca
Reactant of Route 2
Vinca
Reactant of Route 3
Vinca
Reactant of Route 4
Vinca
Reactant of Route 5
Vinca
Reactant of Route 6
Vinca

Q & A

Q1: What is the primary mechanism of action of Vinca alkaloids?

A1: Vinca alkaloids exert their antitumor effects primarily by binding to tubulin, the protein subunit of microtubules. [] This binding disrupts microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and ultimately cell death. [, ]

Q2: How do Vinca alkaloids affect microtubule dynamics specifically?

A2: Vinca alkaloids bind preferentially to the vinca domain of tubulin. [] This binding interferes with the assembly of tubulin into microtubules and can induce the formation of atypical tubulin polymers, such as spiral aggregates. [, ] These alterations in microtubule dynamics disrupt the formation of the mitotic spindle, leading to cell cycle arrest. [, ]

Q3: Beyond tubulin, are there other cellular targets of Vinca alkaloids?

A3: While tubulin is the primary target, research suggests that Vinca alkaloids can also interact with other cellular proteins. For instance, vinorelbine and vinflunine have been shown to suppress the interaction between calmodulin and the microtubule-associated protein STOP. [, ] This interaction may further contribute to their effects on microtubule dynamics and cellular function.

Q4: How does the disruption of microtubule dynamics by Vinca alkaloids lead to cell death?

A4: The disruption of microtubule dynamics primarily triggers apoptosis, a form of programmed cell death. [] Studies have shown that Vinca alkaloids activate specific signaling pathways involved in apoptosis, such as the c-Jun N-terminal kinase (JNK) pathway. []

Q5: What is the basic chemical structure of Vinca alkaloids?

A5: Vinca alkaloids are dimeric molecules comprised of two main moieties: a velbanamine derivative (derived from the rearrangement of catharanthine) and an indoline moiety. [] Variations in the chemical structure of these moieties contribute to the diverse pharmacological profiles of different Vinca alkaloids.

Q6: How do structural modifications of Vinca alkaloids impact their activity?

A6: Even minor structural modifications can significantly impact the activity, potency, and selectivity of Vinca alkaloids. [, ] For example, the presence and position of halogen atoms, such as fluorine or chlorine, on the cleavamine moiety can alter the binding affinity to both tubulin and calmodulin, affecting both efficacy and toxicity. [, ]

Q7: Can you give specific examples of how structural modifications have led to the development of new Vinca alkaloids?

A7: Vinflunine, a newer Vinca alkaloid, was derived from vinorelbine by adding fluorine atoms to the cleavamine moiety. [] This modification resulted in superior antitumor activity and reduced toxicity compared to vinblastine. [, ]

Q8: How is vinorelbine's pharmacokinetic profile different in children compared to adults?

A8: Pediatric patients exhibit a higher mean intravenous clearance of vinorelbine compared to adults, resulting in lower area under the curve (AUC) values at a given dose. [] Additionally, oral bioavailability of vinorelbine is low in children, suggesting a significant first-pass effect. []

Q9: What are the clinical applications of Vinca alkaloids?

A9: Vinca alkaloids are widely used in chemotherapy regimens for various cancers, including leukemia, lymphoma, and some solid tumors. [, , ] Vincristine, vinblastine, and vinorelbine are frequently used in combination with other chemotherapeutic agents to treat both hematological malignancies and solid tumors. [, ]

Q10: Has there been research on improving the delivery of Vinca alkaloids to specific targets?

A10: Yes, researchers are actively exploring drug delivery strategies to improve the targeting of Vinca alkaloids. One promising approach involves encapsulating vinorelbine in liposomes, which can improve drug stability, prolong circulation time, and enhance tumor uptake. [] Additionally, researchers have developed immunoliposomal vinorelbine formulations, which utilize antibodies to specifically target cancer cells overexpressing HER2 or EGFR receptors. []

Q11: What are the mechanisms of resistance to Vinca alkaloids?

A11: One major mechanism of resistance involves the overexpression of P-glycoprotein (P-gp), a membrane transporter protein that pumps drugs out of cells, reducing intracellular drug accumulation. [, ] Certain structural features of Vinca alkaloids influence their affinity for P-gp, affecting their susceptibility to this resistance mechanism. []

Q12: Is there cross-resistance between Vinca alkaloids and other anticancer drugs?

A12: Yes, cross-resistance can occur between Vinca alkaloids and other anticancer agents, particularly those that are also substrates for P-gp, such as anthracyclines. [] This cross-resistance poses challenges in treating cancers that have developed multidrug resistance. []

Q13: What are the major side effects associated with Vinca alkaloids?

A13: While effective anticancer agents, Vinca alkaloids can cause significant side effects. One of the most common and dose-limiting toxicities is peripheral neuropathy, a type of nerve damage that can cause pain, numbness, and tingling in the extremities. [, , ] The risk and severity of peripheral neuropathy can be influenced by patient-specific factors, drug dosage, and treatment duration. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。